molecular formula C11H9BrO4 B1340868 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid CAS No. 885271-13-6

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Cat. No. B1340868
CAS RN: 885271-13-6
M. Wt: 285.09 g/mol
InChI Key: GTZCNRUHQQHSRC-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H7BrO5 . It has a molecular weight of 299.08 . The compound is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a yellow solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of “6-bromo-8-methoxy-2H-chromene-3-carboxylic acid” focusing on its scientific research applications:

Pharmacology

This compound has shown promise in pharmacological research, particularly in the development of antitumor agents . Certain derivatives, such as pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole, have demonstrated significant antitumor activity against liver carcinoma (HEPG2-1) cells .

Environmental Research

In environmental studies, “6-bromo-8-methoxy-2H-chromene-3-carboxylic acid” has been explored for its anti-microbial properties . This makes it a potential candidate for treating contaminated water and soil, thereby playing a role in pollution management.

Proteomics Research

The compound is also used in proteomics research due to its reactivity and potential as a building block for more complex molecules .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCNRUHQQHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585512
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885271-13-6
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 2
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 3
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 4
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 5
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 6
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

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